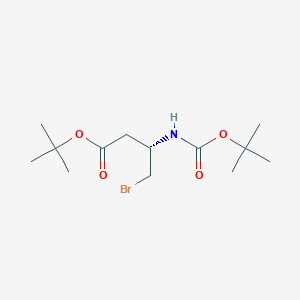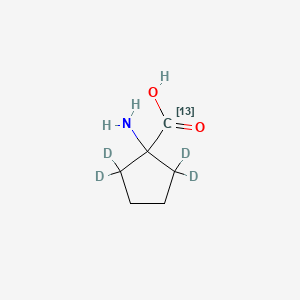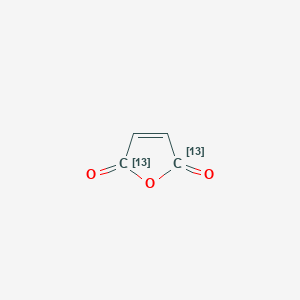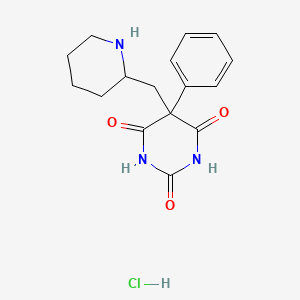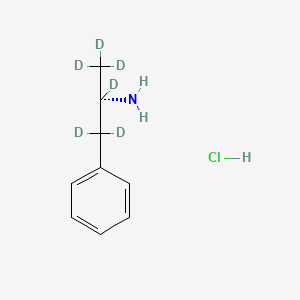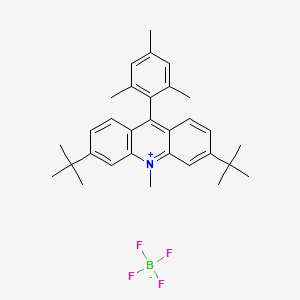
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate
Overview
Description
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate (DMTMAC) is a cationic dye that has been extensively used in scientific research. It is a fluorescent dye that is commonly used as a probe for studying biological membranes, protein-ligand interactions, and DNA binding.
Scientific Research Applications
Photocatalytic Applications
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has been utilized in photocatalytic processes. It acts as an effective photocatalyst in the oxygenation of pivalic acid with molecular oxygen via photoinduced electron transfer. This compound has demonstrated the ability to form products like tert-butyl hydroperoxide in photocatalytic cycles, highlighting its potential in selective formation and electron transfer processes (Suga, Ohkubo, & Fukuzumi, 2006).
Photoredox Catalysis
The compound is also significant in the realm of photoredox catalysis. It's been used in the generation of carbon radicals via oxidation of organotrifluoroborates and carboxylic acids. This method facilitates radical C–C bond formation with electron-deficient olefins, showcasing the versatility and efficacy of this compound in photoredox catalytic reactions (Chinzei, Miyazawa, Yasu, Koike, & Akita, 2015).
Structural and Physicochemical Studies
Research has been conducted on the structural and physicochemical properties of derivatives of this compound. For instance, studies on 9-[(Mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate and its derivative provided insights into their molecular structures and chemical behavior, thereby contributing to a deeper understanding of the acridine nucleus in chemical compounds (Niziołek, Zadykowicz, Trzybiński, Sikorski, Krzymiński, & Błażejowski, 2009).
Electron Transfer and Energy Studies
This compound has also been instrumental in studies related to electron transfer states. Research demonstrated that the electron-transfer state of 9-mesityl-10-methylacridinium ion, a derivative, has a longer lifetime and higher energy than that in natural photosynthetic systems, presenting potential applications in mimicking or enhancing natural energy processes (Fukuzumi, Kotani, Ohkubo, Ogo, Tkachenko, & Lemmetyinen, 2004).
Mechanism of Action
Target of Action
It is known to be an acridinium-based photocatalyst , suggesting that its targets are likely molecules that can undergo photochemical reactions.
Mode of Action
As a photocatalyst, this compound absorbs light and uses the energy to drive chemical reactions . It has a high chemical stability and a low redox potential , which allows it to facilitate a variety of reactions without being consumed or degraded.
Biochemical Pathways
For instance, when employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles .
Action Environment
The action of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and temperature. It should be stored under inert gas (nitrogen or argon) at 2–8 °C . The presence and intensity of light would directly impact its photocatalytic activity.
properties
IUPAC Name |
3,6-ditert-butyl-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N.BF4/c1-19-15-20(2)28(21(3)16-19)29-24-13-11-22(30(4,5)6)17-26(24)32(10)27-18-23(31(7,8)9)12-14-25(27)29;2-1(3,4)5/h11-18H,1-10H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYSGWUTZHTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate | |
CAS RN |
2054779-48-3 | |
| Record name | Acridinium, 3,6-bis(1,1-dimethylethyl)-10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054779-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




